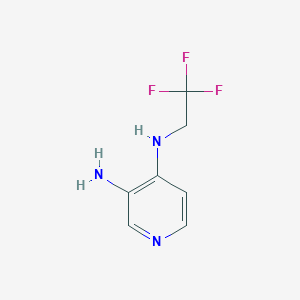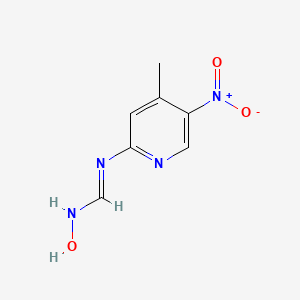
Boc-O-Propyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-O-Propyl-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-tyrosine, which enhances its stability and reactivity in synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-Propyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
Boc-O-Propyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Boc-O-Propyl-L-tyrosine has a wide range of applications in scientific research:
作用机制
The mechanism of action of Boc-O-Propyl-L-tyrosine involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis . The molecular targets and pathways involved are primarily related to its incorporation into peptides and proteins, influencing their structure and function .
相似化合物的比较
Similar Compounds
Boc-L-tyrosine: Similar in structure but lacks the propyl group, making it less versatile in certain synthetic applications.
Fmoc-L-tyrosine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is base-labile, offering an alternative protection strategy.
Cbz-L-tyrosine: Uses a benzyl carbamate protecting group, which requires stronger acidic conditions for deprotection.
Uniqueness
Boc-O-Propyl-L-tyrosine is unique due to the presence of both the Boc protecting group and the propyl group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for more complex and targeted chemical modifications compared to its analogs.
属性
CAS 编号 |
76757-93-2 |
|---|---|
分子式 |
C17H25NO5 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI 键 |
RKPPSPGQIMRPNE-AWEZNQCLSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)


![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)




